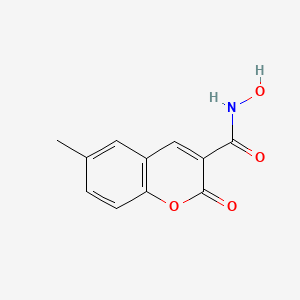
P-phenylazo carbanilic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-phenylazo carbanilic acid, ethyl ester is an organic compound with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.2985 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linked to a phenyl ring and an ester functional group. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
P-phenylazo carbanilic acid, ethyl ester can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with carbanilic acid derivatives. One common method involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with ethyl carbanilate under basic conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
P-phenylazo carbanilic acid, ethyl ester undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include sodium dithionite and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
P-phenylazo carbanilic acid, ethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of P-phenylazo carbanilic acid, ethyl ester involves its interaction with various molecular targets and pathways:
Azo Group Reduction: The azo group can be reduced by enzymes such as azoreductases, leading to the formation of amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, resulting in the release of carboxylic acid and ethanol.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, which can alter its chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
P-phenylazo carbanilic acid, ethyl ester can be compared with other similar compounds, such as:
P-phenylazo carbanilic acid, phenethyl ester: This compound has a similar structure but with a phenethyl group instead of an ethyl group, leading to differences in solubility and reactivity.
Ethyl benzoate: While both compounds contain an ester group, ethyl benzoate lacks the azo group, resulting in different chemical properties and applications.
Methyl butyrate: Another ester compound, but with a different alkyl group, leading to variations in boiling points and solubility.
This compound stands out due to its unique combination of an azo group and an ester functional group, making it a versatile compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
321951-65-9 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
ethyl N-(4-phenyldiazenylphenyl)carbamate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)16-12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,19) |
Clé InChI |
MEKVKTVRSAZYFR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)



![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)

![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)


![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)


